molecular formula C7H10F2 B14748807 7,7-Difluorobicyclo[4.1.0]heptane CAS No. 823-70-1

7,7-Difluorobicyclo[4.1.0]heptane

Cat. No.: B14748807
CAS No.: 823-70-1
M. Wt: 132.15 g/mol
InChI Key: PWDGIWDIBFQZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluorobicyclo[4.1.0]heptane is a bicyclic organic compound featuring a fused cyclopropane and cyclohexane ring system, with two fluorine atoms at the 7-position. Its molecular formula is C₇H₁₀F₂, and its molecular weight is 140.15 g/mol (calculated). The compound’s fluorinated structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

823-70-1

Molecular Formula

C7H10F2

Molecular Weight

132.15 g/mol

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10F2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2

InChI Key

PWDGIWDIBFQZPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane typically involves the electrophilic addition of a carbene to an alkene. One common method includes the reaction of cyclohexene with a fluorinating agent in the presence of a base. The reaction conditions often require a phase transfer catalyst to facilitate the transfer of the reactive species between different phases.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

    Addition: Electrophilic or nucleophilic reagents, often in the presence of catalysts.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while addition reactions can produce various adducts.

Scientific Research Applications

7,7-Difluorobicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 7,7-Difluorobicyclo[4.1.0]heptane exerts its effects involves interactions with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure also contributes to its stability and reactivity, allowing it to engage in specific pathways and reactions.

Comparison with Similar Compounds

7,7-Dichlorobicyclo[4.1.0]heptane

  • Molecular Formula : C₇H₁₀Cl₂
  • Molecular Weight : 165.06 g/mol
  • Physical State : Liquid at room temperature
  • Boiling Point : 80°C
  • Reactivity : Undergoes solvolysis and reacts with organic anions (e.g., methyllithium) to form ring-opened products . The weaker C–Cl bond (vs. C–F) facilitates nucleophilic substitution.
  • Applications : Used as a precursor in synthesizing functionalized bicyclic compounds .

7,7-Dibromobicyclo[4.1.0]heptane

  • Molecular Formula : C₇H₁₀Br₂
  • Molecular Weight : ~265.88 g/mol (estimated)
  • Reactivity : More reactive than chloro and fluoro analogs due to the labile C–Br bond. Reacts with methyllithium to generate carbene intermediates .

Key Comparison :

Property 7,7-Difluoro 7,7-Dichloro 7,7-Dibromo
Molecular Weight (g/mol) 140.15 165.06 ~265.88
Boiling Point (°C) Not Reported 80 Not Reported
Bond Strength (C–X) High (C–F) Moderate (C–Cl) Low (C–Br)
Reactivity Low Moderate High

The C–F bond’s strength (~485 kJ/mol) renders 7,7-difluoro derivatives less reactive in substitution reactions compared to dichloro and dibromo analogs. This stability is advantageous in pharmaceutical applications where metabolic resistance is critical .

Alkyl-Substituted Bicyclo Systems

7,7-Dimethylbicyclo[4.1.0]heptane

  • Molecular Formula : C₁₀H₁₆
  • Molecular Weight : 136.23 g/mol
  • Physical Properties : Higher hydrophobicity (logP ~3.5) compared to halogenated analogs due to methyl groups .

7-Butylbicyclo[4.1.0]heptane

  • Molecular Formula : C₁₁H₂₀
  • Molecular Weight : 152.28 g/mol
  • Applications : Alkyl substituents enhance lipid solubility, making such compounds useful in polymer chemistry .

Key Comparison :

Property 7,7-Difluoro 7,7-Dimethyl 7-Butyl
Molecular Weight (g/mol) 140.15 136.23 152.28
Polarity High Low Very Low
Reactivity Electrophilic Inert Inert

Halogenated derivatives exhibit higher polarity and electrophilicity, enabling participation in polar reactions, whereas alkyl-substituted analogs are more suited for non-polar environments.

Structural Isomers and Derivatives

7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride

  • Molecular Formula : C₆H₉F₂N·HCl
  • Molecular Weight : 169.60 g/mol
  • Synthesis : Achieved via cyclopropanation of aziridine precursors, yielding 96% purity .
  • Applications : Nitrogen incorporation enhances bioactivity, making it a candidate for drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.